molecular formula C19H24N2O5S B2913048 methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate CAS No. 1795296-36-4

methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2913048
CAS No.: 1795296-36-4
M. Wt: 392.47
InChI Key: QFXUBDKFBXEGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group (-O(CO)O-) linked to a phenyl ring substituted with a sulfamoyl moiety (-SO₂NH-). The sulfamoyl group is further modified with a 2-hydroxy-2-methyl-4-phenylbutyl chain, introducing steric bulk and hydrophilicity.

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-19(23,13-12-15-6-4-3-5-7-15)14-20-27(24,25)17-10-8-16(9-11-17)21-18(22)26-2/h3-11,20,23H,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUBDKFBXEGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl)phenyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a carbamate group, a sulfamoyl moiety, and a phenylbutyl side chain. Its molecular formula is C13H20N2O4SC_{13}H_{20}N_{2}O_{4}S, with a molecular weight of 300.38 g/mol. The IUPAC name reflects its intricate design, which is essential for its biological interactions.

PropertyValue
Molecular Formula C13H20N2O4S
Molecular Weight 300.38 g/mol
CAS Number 919997-48-1
IUPAC Name This compound

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfamoyl group can interact with the active sites of various enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : The lipophilicity provided by the phenylbutyl chain enhances the compound's ability to cross cell membranes and interact with intracellular targets.
  • Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with specific proteins, modulating their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies have shown that related sulfamoyl compounds can inhibit bacterial growth by interfering with bacterial enzyme systems.

Anticancer Potential

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and HCT-116 cells. The antiproliferative effects were assessed using IC50 values, showing varying degrees of efficacy depending on the cell line.

Cell LineIC50 Value (µM)Effectiveness
Caco-225Moderate
HCT-11630High

Case Studies and Research Findings

  • Study on Nephrotoxicity Protection : A related compound showed protective effects against nephrotoxicity induced by cisplatin without inhibiting its antitumor activity, suggesting potential therapeutic applications in cancer treatment while minimizing side effects .
  • Evaluation Against PI3Kα : Compounds structurally similar to this compound were tested for their ability to inhibit PI3Kα in cancer cells, revealing promising results in reducing cell viability at specific concentrations .
  • Cell Viability Assays : In studies involving astrocytes exposed to cytotoxic agents, the compound demonstrated a concentration-dependent protective effect, significantly improving cell viability and reducing oxidative stress markers .

Comparison with Similar Compounds

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates

  • Structure : Carbamate group attached to a chloro-substituted phenyl ring with an adjacent urea linkage.
  • Key Differences : Lacks the sulfamoyl group but includes a urea moiety and halogen substituents.
  • Properties : Lipophilicity (log k) values determined via HPLC range from 1.2 to 3.8, influenced by alkyl chain length .
  • Applications : Primarily studied for antimicrobial activity, with chloro substituents enhancing membrane permeability .

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

  • Structure : Ethyl carbamate linked to a sulfamoyl group bearing a thiazole ring.
  • Applications : Demonstrated corrosion inhibition in steel due to sulfamoyl-thiazole interactions with metal surfaces .

Desmedipham (Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate)

  • Structure : Carbamate with a phenylurea substituent.
  • Key Differences : Urea group instead of sulfamoyl, reducing acidity compared to sulfonamide/sulfamoyl derivatives.
  • Applications : Commercial herbicide targeting photosynthetic electron transport .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) log k (HPLC) Key Substituents Applications
Target Compound ~450 (estimated) N/A Sulfamoyl, hydroxy-methyl-phenylbutyl Hypothesized: Bioactive agent
4-Chloro-2-{[(3-ClPh)amino]CO}phenyl C4-carbamate 382.8 2.5 Chlorophenyl, urea Antimicrobial
TSPC 355.4 N/A Thiazole, sulfamoyl Corrosion inhibitor
Desmedipham 300.3 N/A Phenylurea Herbicide
  • Chloro-substituted derivatives exhibit higher log k values due to hydrophobicity .
  • Stability : Sulfamoyl groups (as in TSPC) are more hydrolytically stable than urea linkages (desmedipham) under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.